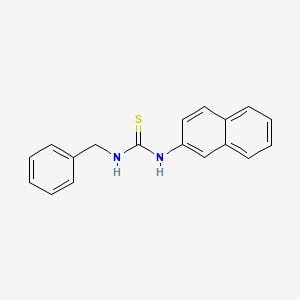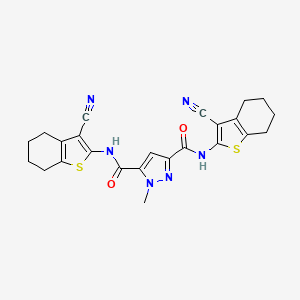
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP4i, and it has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released by the gut in response to food intake. Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to exhibit potent inhibitory activity against DPP-4 enzyme activity in vitro and in vivo. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. Furthermore, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its beneficial effects on glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in lab experiments include its potent inhibitory activity against DPP-4 enzyme activity, its ability to improve glucose metabolism, and its potential applications in drug discovery and development. However, its limitations include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in vivo.
3. Evaluation of the safety and efficacy of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in clinical trials.
4. Development of novel DPP-4 inhibitors based on the structure of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine.
5. Investigation of the potential applications of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in other fields such as neuroscience and cancer research.
Conclusion:
In conclusion, 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has shown promising results in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its potent inhibitory activity against DPP-4 enzyme activity and its ability to improve glucose metabolism make it a promising candidate for the treatment of type 2 diabetes mellitus. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the reaction of morpholine with 1-(2,2-diphenylethyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a critical role in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus, and 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(18-26-13-7-12-24-26)25-14-15-28-21(17-25)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21-22H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRONCCLMZLXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6012136.png)
![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B6012161.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B6012164.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B6012171.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![4-methoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6012189.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)
![N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012202.png)
